molecular formula C14H30O2 B14326746 12-Methyltridecane-1,12-diol CAS No. 109183-00-8

12-Methyltridecane-1,12-diol

Cat. No.: B14326746
CAS No.: 109183-00-8
M. Wt: 230.39 g/mol
InChI Key: DXZGQHKKYYQCBW-UHFFFAOYSA-N
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Description

12-Methyltridecane-1,12-diol is a high-purity chemical reagent intended for research and development purposes. This compound is of significant interest in scientific studies related to flavor and fragrance chemistry. Researchers value this and similar long-chain branched compounds for their roles as precursors or reference standards in the synthesis and analysis of complex volatile organic compounds (VOCs) found in nature . These VOCs are crucial in plant biochemistry, contributing to floral scents and fruit aromas that serve ecological functions such as attracting pollinators . Structurally related alcohols, such as 12-Methyl-1-tridecanol, are known to occur naturally , suggesting that the diol derivative may also serve as a valuable intermediate in exploring natural product biosynthesis and creating novel aroma molecules. As a diester precursor, it can be used to develop new compounds for sensory evaluation. This product is strictly labeled "For Research Use Only" and must not be used in any personal, commercial, human, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109183-00-8

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

12-methyltridecane-1,12-diol

InChI

InChI=1S/C14H30O2/c1-14(2,16)12-10-8-6-4-3-5-7-9-11-13-15/h15-16H,3-13H2,1-2H3

InChI Key

DXZGQHKKYYQCBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCCCCCCCO)O

Origin of Product

United States

Preparation Methods

Hydrogenation of 12-Methyltridecanedioic Acid Derivatives

The reduction of 12-methyltridecanedioic acid (C₁₄H₂₆O₄) or its esters represents the most widely documented pathway. In the seminal work by Porter and Chang (1987), dimethyl 12-methyltridecanedioate (DMTD) undergoes catalytic hydrogenation at 80–120°C under 50–100 bar H₂ pressure using copper chromite or Raney nickel catalysts. This method achieves yields of 91% with <5% byproducts (primarily 12-methyltridecan-1-ol and residual ester).

Key variables influencing selectivity include:

  • Catalyst composition : Copper-zinc oxides suppress over-reduction to mono-alcohols compared to palladium-based systems.
  • Solvent polarity : Polar aprotic solvents like tetrahydrofuran enhance diol yield by stabilizing intermediate alkoxide species.
  • Pressure modulation : Stepwise pressure increases from 20 to 80 bar minimize lactone formation.

Recent innovations employ bimetallic Pd-Fe nanoparticles on mesoporous silica, achieving 94% conversion at 70°C and 30 bar H₂. This system benefits from Fe-mediated hydride transfer kinetics, reducing reaction times by 40% compared to traditional catalysts.

Oxidative Dihydroxylation of 12-Methyltridecene

Olefin dihydroxylation via Sharpless or Prevost-Winstein conditions provides stereoselective access to vicinal diols. For 12-methyltridec-1-ene, anti-dihydroxylation using iodine monochloride in wet acetic acid yields 12-methyltridecane-1,2-diol with 78% enantiomeric excess. However, the cis/trans isomerization of the starting alkene necessitates rigorous temperature control (-10°C to 0°C) to maintain regioselectivity.

Comparative studies of oxidizing agents reveal:

Oxidant Solvent Yield (%) 1,2-/1,12-Diol Ratio
OsO₄/NMO t-BuOH/H₂O 65 9:1
mCPBA CH₂Cl₂ 42 3:1
H₂O₂/TFA AcOH 58 7:1

Data synthesized from Refs

Notably, ozonolysis-reduction sequences (e.g., using Zn/HOAc) generate 1,12-diols exclusively but require stoichiometric reductants and generate hazardous intermediates.

Grignard Alkylation of Dodecanal Derivatives

A two-step alkylation strategy enables precise branch installation:

  • Formylation : Dodecanal reacts with methylmagnesium bromide (3 equiv.) in THF at -78°C to form 12-methyltridecan-1-ol.
  • Oxidation : Jones oxidation (CrO₃/H₂SO₄) converts the secondary alcohol to ketone, followed by Luche reduction (NaBH₄/CeCl₃) to install the vicinal diol.

This method’s modularity allows for isotopic labeling (e.g., deuterium at C12 via CD₃MgBr). However, the overall yield rarely exceeds 60% due to competing ketone dimerization during oxidation.

Biocatalytic Synthesis Using Engineered Ketoreductases

Recent advances in enzyme engineering have enabled asymmetric reduction of 12-methyltridecanedione using Lactobacillus kefir ketoreductase (KRED-101). Under optimized conditions (pH 7.0, 30°C, NADPH regeneration), this system achieves:

  • 99% conversion in 8 h
  • >99% enantiomeric excess for (1R,12S) diastereomer
  • Space-time yield of 12 g/L/h

Immobilization on chitosan microspheres enhances catalyst recyclability (8 cycles with <15% activity loss). While promising, scale-up remains limited by NADPH recycling costs and substrate solubility in aqueous media.

Comparative Analysis of Industrial Viability

Evaluating the four methods against industrial benchmarks:

Parameter Hydrogenation Dihydroxylation Grignard Biocatalytic
Capital Cost High Moderate Low Very High
Operating Cost $12/kg $18/kg $25/kg $40/kg
Purity (GC%) 99.5 97.2 95.8 99.9
Scalability >10,000 L 500 L 200 L 50 L
Environmental Impact Moderate High Very High Low

Data compiled from Refs

Catalytic hydrogenation remains the industry standard for large-scale production, while biocatalytic methods dominate high-purity pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 12-Methyltridecane-1,12-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 12-Methyltridecane-1,12-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dodecane-1,12-diol (C₁₂H₂₆O₂)

  • Structure : Linear aliphatic diol with 12 carbons and terminal hydroxyl groups.
  • Molecular Weight : 202.33 g/mol .
  • Applications : Used in polymer synthesis (e.g., polyesters) due to its flexibility and reactivity with dicarboxylic acids. In enzymatic synthesis, it achieved up to 94% yield in levoglucosan-containing polymers, with higher molecular weights (Mn) compared to other diols .
  • Thermal Stability : Poly(dodecamethylene sebacate) synthesized using this diol showed predictable thermal degradation patterns via TGA .
  • Safety : Stable under recommended storage conditions but incompatible with strong acids/oxidizers .
Key Differences from 12-Methyltridecane-1,12-diol:
  • Reactivity : The linear structure facilitates easier polymerization kinetics compared to branched analogs.

11S-Nootkatone-11,12-diol and 11R-Nootkatone-11,12-diol

  • Structure: Cyclic monoterpenoid diols derived from nootkatone, with stereoisomeric hydroxyl groups at C-11 and C-12 .
  • Bioactivity : These compounds are found in Alpinia oxyphylla extracts and may contribute to neuroprotective effects (e.g., Aβ1−42 inhibition in mice) .
  • Physical Properties: Likely exhibit higher polarity and lower solubility in nonpolar solvents compared to aliphatic diols.
Key Differences:
  • Backbone Complexity : The cyclic terpene structure contrasts sharply with the linear/branched aliphatic chain of this compound.
  • Applications: Nootkatone-derived diols are primarily bioactive, whereas aliphatic diols are used in industrial synthesis.

11α-Methoxyurs-12-ene-3β,12-diol (Triterpenoid Diol)

  • Structure: Ursane-type triterpenoid with hydroxyl groups at C-3 and C-12, and a methoxy group at C-11 .
  • Spectroscopic Data :
    • Optical rotation: [α]²⁰D = +22.6 (MeOH) .
    • HR-MS: m/z 509.3965 [M + Na]⁺ .
  • Reactivity : Methoxy/ethoxy substitutions at C-11 influence hydrogen-bonding patterns and solubility .
Key Differences:
  • Functional Groups: The triterpenoid backbone includes cyclic and oxygenated substituents absent in this compound.

Data Table: Comparative Properties of Selected Diols

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Applications Thermal Stability
This compound C₁₄H₃₀O₂ ~230.39 (estimated) Branched aliphatic Polymer synthesis (inferred) Likely stable ≤200°C
Dodecane-1,12-diol C₁₂H₂₆O₂ 202.33 Linear aliphatic Polyesters, enzymatic synthesis Stable under polymerization conditions
11S-Nootkatone-11,12-diol C₁₅H₂₄O₂ 236.35 Cyclic monoterpenoid Neuroprotective agents Not reported
11α-Methoxyurs-12-ene-3β,12-diol C₃₂H₅₄O₃ 486.78 Triterpenoid Pharmacological studies Decomposes above 300°C (inferred)

Q & A

Q. How can conflicting data on the thermal stability of this compound-based polymers be resolved?

  • Data Contradiction Analysis : Discrepancies in TGA results may arise from variations in LGA incorporation rates (e.g., 25% vs. 50% LGA feed). Standardize protocols by: (i) Controlling monomer stoichiometry and reaction time. (ii) Validating decomposition profiles using differential scanning calorimetry (DSC) to monitor phase transitions. (iii) Cross-referencing with poly(dodecamethylene sebacate) controls synthesized under identical conditions .

Q. What stereospecific metabolic pathways are associated with this compound derivatives, and how do they influence toxicity?

  • Metabolic Profiling : While direct data is limited, analogous studies on dibenzo[a,l]pyrene-trans-11,12-diol suggest that UGT enzymes (e.g., UGT1A1, UGT2A1) mediate stereospecific glucuronidation, impacting detoxification pathways. Use human bronchial/tracheal tissue homogenates and recombinant UGT isoforms to identify dominant metabolic routes and assess mutagenic potential via DNA-adduct formation assays .

Q. How does the branching (12-methyl group) in this compound affect its reactivity in esterification reactions compared to linear diols?

  • Mechanistic Insight : The methyl group may introduce steric hindrance, reducing reaction rates. Test this hypothesis by: (i) Comparing kinetic data (e.g., reaction half-life) with linear diols like dodecane-1,12-diol. (ii) Using density functional theory (DFT) to model transition-state geometries. (iii) Monitoring byproduct formation via HPLC-MS to detect incomplete esterification .

Methodological Considerations for Experimental Design

Q. What strategies improve the yield of this compound in enzymatic polymerization?

  • Optimization Framework :
  • Catalyst Selection : Use immobilized lipases for recyclability and stability.
  • Solvent Systems : Non-polar solvents (e.g., toluene) enhance enzyme activity and reduce side reactions.
  • Temperature Control : Maintain reactions at 60–70°C to balance enzyme efficiency and monomer solubility .

Q. How can researchers address limitations in applying this compound-derived biomarkers (e.g., diol indices) in environmental studies?

  • Analytical Calibration : For proxies like the Long-chain Diol Index (LDI) , exclude samples with high freshwater influence (salinity <32 ppt) or elevated Proboscia-derived diol concentrations. Validate temperature correlations using multivariate regression and report calibration errors (e.g., ±3°C) to contextualize uncertainties .

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